6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
“6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the CAS Number: 5782-69-4 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with H2O in acidic solution . The carbonyl of the starting material is protonated in the presence of H2SO4, which facilitates nucleophilic addition of a water molecule to it .Chemical Reactions Analysis
The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .Scientific Research Applications
Polymers from Renewable Resources
A study on polymers derived from renewable resources, like 1,4:3,6-dianhydrohexitols, emphasizes the importance of using renewable resources in polymer synthesis. Although not directly related, the focus on renewable resources and the synthesis of high-performance materials could be parallel to exploring the applications of "6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" in creating environmentally friendly polymers or materials with specific optical properties due to its unique structure (Fenouillot et al., 2010).
Synthesis and Applications of 1,4-Dihydropyridines
A review covering the trends in the synthesis and applications of 1,4-dihydropyridines, which are significant classes of nitrogen-containing heterocyclic compounds, highlights the versatility of such compounds in drug development and organic chemistry. The methodologies discussed for synthesizing 1,4-dihydropyridines through atom economy reactions could provide a framework for developing synthetic routes or applications for "this compound" (Sohal, 2021).
Polyoxometalates in Solution
Research on polyoxometalates (POMs) in solution offers insight into the behavior of complex anionic clusters in aqueous environments, including stability and transformations. This information is pertinent to understanding the solubility, stability, and reactivity of "this compound" in various solvents or conditions, potentially guiding its applications in catalysis or as a precursor in organic syntheses (Gumerova & Rompel, 2020).
Sorption of Divalent Metal Ions
The use of carbon nanotubes for sorption of divalent metal ions from aqueous solutions is reviewed, indicating the importance of surface modifications on sorption capacities. While not directly related, research into "this compound" could explore its potential use in environmental remediation, particularly in binding or detecting metal ions due to its nitrogen-containing structure (Rao et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, have been studied for their antiproliferative activity . These compounds have shown activity against various cancer cell lines, suggesting that they may target proteins involved in cell proliferation .
Mode of Action
It’s worth noting that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety in similar compounds has enabled them to be used as pim-1 protooncogene inhibitors . Protooncogenes code for proteins that help to regulate cell growth and differentiation .
Biochemical Pathways
Similar compounds have shown to inhibit the growth of various cancer cell lines, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines . This suggests that 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may also have potential antiproliferative effects.
Biochemical Analysis
Biochemical Properties
6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and potentially altering metabolic pathways . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in modulating biochemical processes.
Properties
IUPAC Name |
2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(2)8-4-3-7(5-10)9(12)11-8/h3-4,6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEKXIYVPKTHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441998 | |
Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5782-69-4 | |
Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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